Ethyl 2-(2-bromo-6-fluorophenyl)acetate
Description
Ethyl 2-(2-bromo-6-fluorophenyl)acetate derivatives are aromatic esters featuring bromine and fluorine substituents on the phenyl ring, coupled with an ethyl ester group. These compounds are primarily utilized as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research. A key derivative, ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate (CAS: 1820748-83-1, molecular formula: C₁₀H₁₀BrFN₂O₂), has a molecular weight of 289.1 g/mol and a purity ≥95% . Its hydrazinylidene functional group (-NH-N=C-) makes it a versatile precursor for constructing heterocyclic frameworks, such as imidazoles or triazoles, which are common in drug discovery .
Properties
CAS No. |
936693-23-1 |
|---|---|
Molecular Formula |
C10H10BrFO2 |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-6-fluorophenyl)acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 |
InChI Key |
FXWFKULTWZUJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Ethyl 2-(2-Bromo-6-Fluorophenyl)-2-Oxoacetate (CAS: 1518047-62-5)
- Structure : Replaces the hydrazinylidene group with a ketone (-C=O).
- Molecular Formula : C₁₀H₈BrFO₃.
- Molecular Weight : 275.08 g/mol.
- Properties : The oxo group enhances electrophilicity, making it reactive toward nucleophiles like Grignard reagents or amines. This compound is a precursor for α-keto acids or amides .
Methyl 2-(2-Bromo-6-Fluorophenyl)Acetate (CAS: 1427397-15-6)
- Structure : Methyl ester instead of ethyl.
- Molecular Formula : C₉H₈BrFO₂.
- Molecular Weight : 247.06 g/mol.
- Methyl esters are often hydrolyzed more readily than ethyl esters under basic conditions .
Ethyl 2-(2-Bromo-6-Formylphenoxy)Acetate (CAS: 1187385-79-0)
- Structure : Contains a formyl (-CHO) substituent and an ether linkage.
- Molecular Formula : C₁₁H₁₁BrO₄.
- Molecular Weight : 287.11 g/mol.
- Properties : The formyl group enables condensation reactions (e.g., with hydrazines to form hydrazones), while the ether linkage may enhance stability against hydrolysis .
Substituent Position Isomers
Ethyl 2-(3-Bromo-2-Fluorophenyl)-2-Oxoacetate (CAS: 1426958-42-0)
- Structure : Bromine at the 3-position and fluorine at the 2-position.
- Molecular Formula : C₁₀H₈BrFO₃.
- Molecular Weight : 275.08 g/mol.
Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity |
|---|---|---|---|---|---|
| Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate | 1820748-83-1 | C₁₀H₁₀BrFN₂O₂ | 289.1 | Hydrazinylidene, ester | ≥95% |
| Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate | 1518047-62-5 | C₁₀H₈BrFO₃ | 275.08 | Ketone, ester | 97% |
| Mthis compound | 1427397-15-6 | C₉H₈BrFO₂ | 247.06 | Ester | 95% |
| Ethyl 2-(2-bromo-6-formylphenoxy)acetate | 1187385-79-0 | C₁₁H₁₁BrO₄ | 287.11 | Formyl, ether, ester | N/A |
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